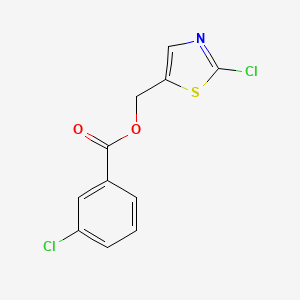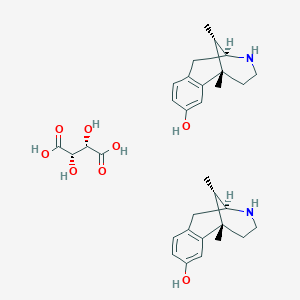![molecular formula C17H25N5OS B2710172 N-(1-Cyanocyclohexyl)-2-[4-(4-methyl-1,3-thiazol-2-yl)piperazin-1-yl]acetamide CAS No. 2177616-32-7](/img/structure/B2710172.png)
N-(1-Cyanocyclohexyl)-2-[4-(4-methyl-1,3-thiazol-2-yl)piperazin-1-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-Cyanocyclohexyl)-2-[4-(4-methyl-1,3-thiazol-2-yl)piperazin-1-yl]acetamide is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often explored in medicinal chemistry for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Cyanocyclohexyl)-2-[4-(4-methyl-1,3-thiazol-2-yl)piperazin-1-yl]acetamide typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Piperazine Derivative Formation: The piperazine ring is introduced by reacting the thiazole derivative with piperazine under suitable conditions.
Acetamide Formation:
Industrial Production Methods
Industrial production of such compounds often involves optimization of the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts or solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring or the piperazine nitrogen atoms.
Reduction: Reduction reactions can target the nitrile group, converting it to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction of the nitrile group would produce primary amines.
Scientific Research Applications
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Potential therapeutic agent due to its pharmacological properties.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(1-Cyanocyclohexyl)-2-[4-(4-methyl-1,3-thiazol-2-yl)piperazin-1-yl]acetamide involves its interaction with specific molecular targets:
Molecular Targets: It may interact with enzymes, receptors, or ion channels.
Pathways Involved: The compound could modulate signaling pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
Similar Compounds
N-(1-Cyanocyclohexyl)-2-[4-(4-methyl-1,3-thiazol-2-yl)piperazin-1-yl]acetamide: can be compared with other piperazine derivatives such as:
Uniqueness
The uniqueness of this compound lies in its specific structural features, which may confer distinct pharmacological properties compared to other piperazine derivatives.
Properties
IUPAC Name |
N-(1-cyanocyclohexyl)-2-[4-(4-methyl-1,3-thiazol-2-yl)piperazin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N5OS/c1-14-12-24-16(19-14)22-9-7-21(8-10-22)11-15(23)20-17(13-18)5-3-2-4-6-17/h12H,2-11H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUILCNDKYCFKSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)N2CCN(CC2)CC(=O)NC3(CCCCC3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(3,5-dimethoxyphenyl)-2-[1,5-dioxo-4-(2-phenylethyl)-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-2-yl]acetamide](/img/structure/B2710089.png)
![N-[1-(Hydroxymethyl)cyclooctyl]prop-2-enamide](/img/structure/B2710091.png)
![3,7,9-Trimethyl-1-[2-(4-methylanilino)ethyl]-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2710092.png)


![N-(3,5-dimethylphenyl)-2-{[5-methyl-3-(3-methylbutyl)-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2710102.png)
![4-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-(3,4-dimethoxyphenyl)piperazine-1-carboxamide](/img/structure/B2710103.png)
![3-(3,4-dimethoxyphenyl)-2-((2-morpholino-2-oxoethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2710104.png)
![Methyl 3-[(4-aminopiperidin-1-yl)methyl]benzoate dihydrochloride](/img/structure/B2710105.png)
![4-methoxy-N-(2-methyl-6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)benzenesulfonamide](/img/structure/B2710106.png)

![ethyl 2-[(4-methylpiperidine-1-carbothioyl)amino]benzoate](/img/structure/B2710108.png)

![(2-amino-1-(1H-benzo[d]imidazol-2-yl)indolizin-3-yl)(4-ethylphenyl)methanone](/img/structure/B2710112.png)
